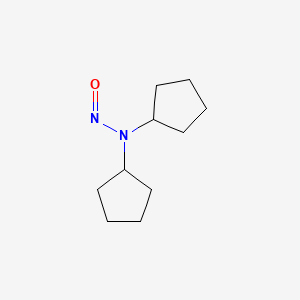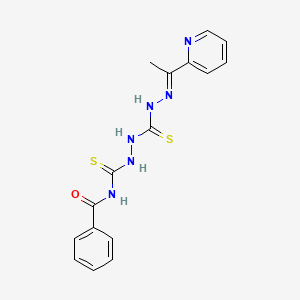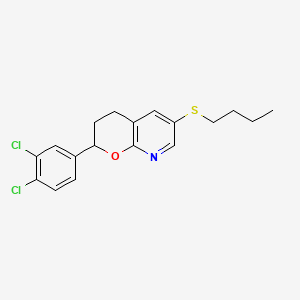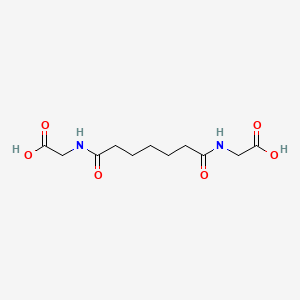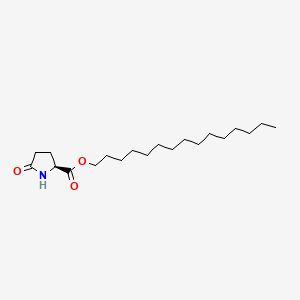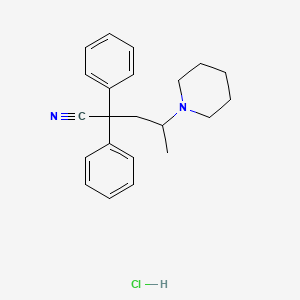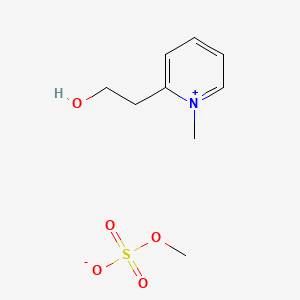
(E)-1-(2,4,6-Trimethoxyphenyl)-2-buten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(2,4,6-Trimethoxyphenyl)-2-buten-1-one is an organic compound characterized by the presence of a butenone group attached to a trimethoxyphenyl ring
Méthodes De Préparation
The synthesis of (E)-1-(2,4,6-Trimethoxyphenyl)-2-buten-1-one typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with an appropriate reagent to form the butenone structure. One common method involves the use of a base-catalyzed aldol condensation reaction, where 2,4,6-trimethoxybenzaldehyde reacts with acetone under basic conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
(E)-1-(2,4,6-Trimethoxyphenyl)-2-buten-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the butenone group to an alcohol or other reduced forms.
Applications De Recherche Scientifique
(E)-1-(2,4,6-Trimethoxyphenyl)-2-buten-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mécanisme D'action
The mechanism of action of (E)-1-(2,4,6-Trimethoxyphenyl)-2-buten-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For instance, its derivatives have been shown to inhibit cyclooxygenase enzymes, which play a role in inflammation .
Comparaison Avec Des Composés Similaires
(E)-1-(2,4,6-Trimethoxyphenyl)-2-buten-1-one can be compared with other similar compounds, such as:
(E)-1-(2,4,5-Trimethoxyphenyl)-2-buten-1-one: Similar structure but with a different substitution pattern on the phenyl ring.
(E)-1-(3,4,5-Trimethoxyphenyl)-2-buten-1-one: Another isomer with different methoxy group positions.
(E)-1-(2,3,4-Trimethoxyphenyl)-2-buten-1-one: Yet another isomer with a unique substitution pattern. These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the position of the methoxy groups.
Propriétés
Numéro CAS |
72896-76-5 |
|---|---|
Formule moléculaire |
C13H16O4 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
(E)-1-(2,4,6-trimethoxyphenyl)but-2-en-1-one |
InChI |
InChI=1S/C13H16O4/c1-5-6-10(14)13-11(16-3)7-9(15-2)8-12(13)17-4/h5-8H,1-4H3/b6-5+ |
Clé InChI |
ZJNUBHSFFWAWTP-AATRIKPKSA-N |
SMILES isomérique |
C/C=C/C(=O)C1=C(C=C(C=C1OC)OC)OC |
SMILES canonique |
CC=CC(=O)C1=C(C=C(C=C1OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



